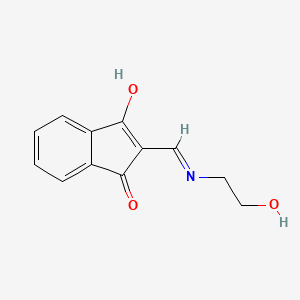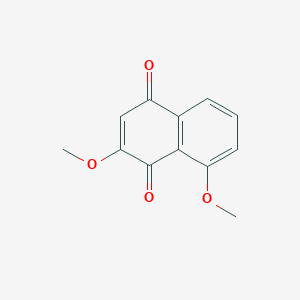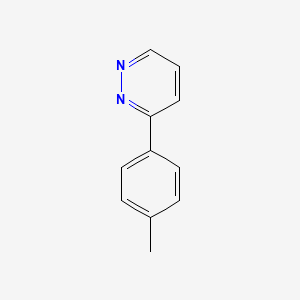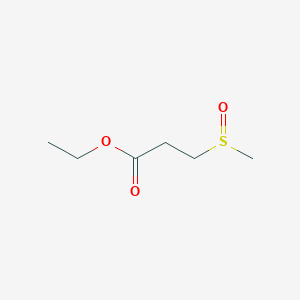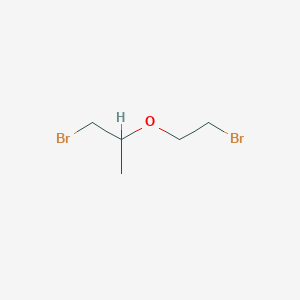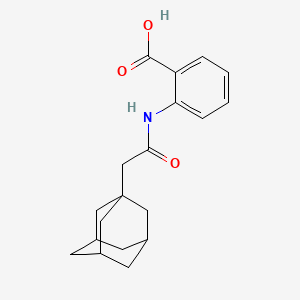
N-(3-Adamantylacetyl)anthranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Adamantylacetyl)anthranilic acid:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Adamantylacetyl)anthranilic acid typically involves the acylation of anthranilic acid with 3-adamantylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(3-Adamantylacetyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
科学研究应用
Chemistry: N-(3-Adamantylacetyl)anthranilic acid is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating various diseases, including cancer, diabetes, and inflammatory disorders.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in specialized industrial processes.
作用机制
The mechanism of action of N-(3-Adamantylacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The adamantylacetyl group enhances the compound’s ability to interact with biological membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
相似化合物的比较
Anthranilic Acid: The parent compound with a simpler structure.
N-Substituted Anthranilic Acids: Compounds with various substituents on the nitrogen atom, such as N-phenyl anthranilic acid.
Adamantyl Derivatives: Compounds containing the adamantyl group, such as 1-adamantylamine.
Uniqueness: N-(3-Adamantylacetyl)anthranilic acid is unique due to the presence of both the adamantylacetyl and anthranilic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
50741-84-9 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-[[2-(1-adamantyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H23NO3/c21-17(20-16-4-2-1-3-15(16)18(22)23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) |
InChI 键 |
DRIJZVBQIBQALY-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

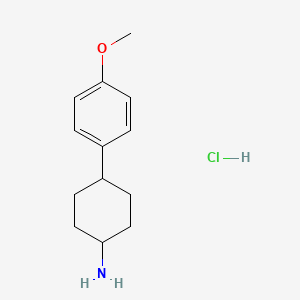
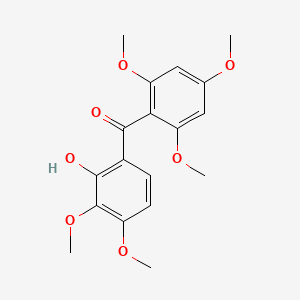
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)


